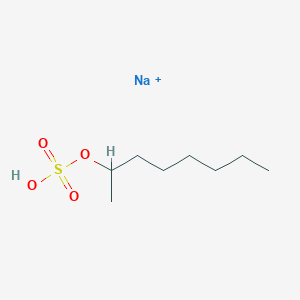

2-Octanol, hydrogen sulfate, sodium salt

Description

Chemical Identity and Classification

2-Octanol, hydrogen sulfate, sodium salt belongs to the chemical class of sulfuric acid monoesters, specifically categorized as an alkyl sulfate where the sulfate group is attached to a secondary carbon atom. The compound is derived from 2-octanol, a fatty alcohol containing eight carbon atoms with the hydroxyl group positioned at the second carbon from the terminal methyl group. This structural arrangement places the compound within the broader category of secondary alkyl sulfates, which exhibit distinct chemical and physical properties compared to their primary alkyl sulfate counterparts.

The molecular structure consists of an octyl hydrocarbon chain with a sulfate ester functionality at the second carbon position, neutralized by a sodium cation. The compound demonstrates amphiphilic characteristics due to the presence of both hydrophobic (octyl chain) and hydrophilic (sulfate group) components within the same molecule. This dual nature allows the compound to function effectively as a surfactant and emulsifier in various chemical systems.

Chemical classification systems place this compound under several categories including organic sulfuric acids and derivatives, sulfuric acid esters, and more specifically, sulfuric acid monoesters. The compound satisfies criteria for classification according to the Globally Harmonized System of Classification and Labelling of Chemicals, particularly for work health and safety considerations related to its chemical reactivity and environmental impact.

Historical Context and Discovery

The development of alkyl sulfate chemistry traces back to early investigations into sulfuric acid ester formation and the industrial need for effective surfactant compounds. Historical research into sulfate ester chemistry began with simpler systems, such as ethyl sulfate, which was studied by German alchemist August Siegmund Frobenius in 1730, and subsequently by French chemists Fourcroy in 1797 and Gay-Lussac in 1815. These early investigations established fundamental principles of sulfate ester formation that later informed the synthesis of more complex alkyl sulfates.

The specific synthesis and characterization of this compound emerged from twentieth-century research into medium-chain alkyl sulfates driven by industrial demand for specialized surfactants. The discovery of enzymatic alkyl sulfatases capable of hydrolyzing these compounds provided crucial insights into their biological relevance and potential applications. Research conducted on Rhodococcus species demonstrated the existence of stereoselective alkylsulfatases that could specifically hydrolyze secondary alkyl sulfates, including 2-octyl sulfate derivatives, revealing the stereochemical complexity inherent in these systems.

Industrial interest in this compound class intensified with the recognition of their unique properties as ionic surfactants and their potential applications in high-performance liquid chromatography as ion-pairing reagents. The development of synthetic methodologies for producing these compounds with high selectivity and yield became a focus of chemical research throughout the latter half of the twentieth century.

Nomenclature and Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming sulfate esters and their corresponding salts. The complete chemical name reflects the structural components in hierarchical order: the parent alcohol (2-octanol), the acid moiety (hydrogen sulfate), and the counterion (sodium salt). Alternative naming conventions include the descriptor "sodium 2-octyl sulfate" which emphasizes the salt form of the compound.

Various synonyms and trade names exist for related compounds in this chemical family. The broader category of octyl sulfates includes sodium octyl sulfate, octyl sulfate sodium salt, sodium capryl sulfate, and other commercially relevant designations. The International Chemical Identifier system provides standardized representations including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings that uniquely define the molecular structure.

Chemical databases assign specific registry numbers to distinguish between different isomeric forms and salt variations. The Chemical Abstracts Service registry system maintains separate entries for different stereochemical configurations, such as the (2R)-2-octanol, hydrogen sulfate, sodium salt variant. This systematic approach ensures precise identification and prevents confusion between structurally similar compounds.

Regulatory nomenclature systems, including those used by chemical safety authorities, often employ descriptive names that highlight functional characteristics relevant to classification and handling requirements. The European Community number system and other international regulatory frameworks provide additional identification codes that facilitate global chemical commerce and safety management.

Structural Classification as Sulfuric Acid Monoester

This compound exemplifies the structural characteristics of sulfuric acid monoesters, a class of compounds containing the functional group ROS(O)₂OH where R represents an organyl substituent. In this specific case, the organyl group is the 2-octyl moiety, creating a secondary alkyl sulfate ester linkage. The sulfuric acid monoester classification distinguishes these compounds from sulfuric acid diesters, where both hydroxyl groups of sulfuric acid participate in ester bond formation.

The molecular architecture features a covalent bond between the oxygen atom of the 2-octanol hydroxyl group and the sulfur atom of the sulfuric acid moiety. This ester linkage exhibits characteristic reactivity patterns including susceptibility to hydrolysis under both acidic and basic conditions. The remaining acidic proton of the sulfuric acid moiety can be neutralized by various cations, with sodium being the most commonly employed counterion for practical applications.

Structural analysis reveals that the sulfate ester group introduces significant electronic effects throughout the molecule. The electron-withdrawing nature of the sulfate functionality influences the reactivity of adjacent carbon atoms and affects the overall conformational preferences of the alkyl chain. Nuclear magnetic resonance studies and computational modeling have provided detailed insights into the preferred conformations and dynamic behavior of these molecules in solution.

The classification as a monoester is chemically significant because it determines the compound's acid-base properties, solubility characteristics, and potential for further chemical transformations. Unlike diesters, monoesters retain one ionizable proton, making them capable of forming various salt forms depending on the neutralizing base employed during synthesis.

Isomeric Variations and Structural Specificity

The structural specificity of this compound is defined by the precise positioning of the sulfate ester group at the second carbon atom of the octyl chain. This positional isomerism creates distinct chemical and physical properties compared to other octyl sulfate isomers, particularly the more common 1-octyl sulfate (sodium octyl sulfate). The secondary carbon attachment site introduces stereochemical complexity due to the presence of a chiral center at the second carbon position.

Stereochemical considerations reveal that this compound can exist as two enantiomeric forms: (2R) and (2S) configurations. Each enantiomer exhibits different interactions with chiral environments and can be distinguished through enzymatic analysis using stereoselective alkylsulfatases. Research has demonstrated that certain bacterial enzymes show remarkable enantioselectivity, with enantiomeric ratios reaching up to 21 for 2-octyl sulfate substrates.

The positional specificity significantly influences the compound's surfactant properties and biological activity. Secondary alkyl sulfates generally exhibit different critical micelle concentrations, surface tension reduction capabilities, and membrane interaction profiles compared to their primary counterparts. These differences arise from the altered molecular geometry and the resulting changes in hydrophobic interactions and molecular packing arrangements.

Structural variations within the octyl sulfate family include different chain length derivatives and alternative substitution patterns. Medium-chain alkyl sulfates ranging from hexyl to decyl derivatives have been systematically studied, revealing trends in physical properties and environmental behavior as a function of alkyl chain length. The specific case of this compound represents an optimal balance between hydrophobic character and water solubility that makes it particularly useful for specialized applications.

| Property | 2-Octyl Sulfate | 1-Octyl Sulfate |

|---|---|---|

| Molecular Formula | C₈H₁₇NaO₄S | C₈H₁₇NaO₄S |

| Molecular Weight | 232.27 g/mol | 232.27 g/mol |

| Substitution Type | Secondary | Primary |

| Stereochemistry | Chiral center present | No chiral center |

| Enzymatic Selectivity | High enantioselectivity | Limited selectivity |

The identification and characterization of isomeric variations requires sophisticated analytical techniques including chiral chromatography, enzymatic assays, and spectroscopic methods. Gas chromatography analysis using chiral stationary phases has proven particularly effective for separating and quantifying different stereoisomers of 2-octyl sulfate derivatives. These analytical capabilities have enabled detailed studies of isomer-specific properties and have contributed to our understanding of structure-activity relationships in this important class of compounds.

Properties

CAS No. |

64226-59-1 |

|---|---|

Molecular Formula |

C8H18NaO4S+ |

Molecular Weight |

233.28 g/mol |

IUPAC Name |

sodium;octan-2-yl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S.Na/c1-3-4-5-6-7-8(2)12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1 |

InChI Key |

XYDHYQBWZXNZDP-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)OS(=O)(=O)O.[Na+] |

Canonical SMILES |

CCCCCCC(C)OS(=O)(=O)O.[Na+] |

Synonyms |

octan-2-sulfate octyl-2-sulfate potassium octan-2-sulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular weight : ~232.3 g/mol (calculated from C₈H₁₇NaO₄S).

- Solubility : Expected to be highly water-soluble due to the ionic sulfate group, similar to sodium hexadecyl sulfate (C₁₆H₃₃NaO₄S) .

- Applications: Likely functions as a surfactant or detergent in industrial or cosmetic formulations, akin to sodium octoxynol-2 sulfate .

Comparison with Similar Compounds

Sodium Hexadecyl Sulfate (C₁₆H₃₃NaO₄S)

- Structure : Straight-chain C₁₆ alkyl sulfate.

- Molecular weight : 344.5 g/mol .

- Solubility : Moderately soluble in water; forms micelles at low concentrations.

- Applications : Used in detergents, emulsifiers, and protein solubilization .

- Key difference : Longer alkyl chain enhances hydrophobic interactions, making it more effective in lipid-rich environments compared to shorter-chain derivatives like C₈ analogs.

Sodium Octadecyl Sulfate (C₁₈H₃₇NaO₄S)

Sodium Octoxynol-2 Sulfate

- Structure: Ethoxylated octylphenol (2 ethylene oxide units) with a sulfate group.

- Formula : C₈H₁₇C₆H₄O(CH₂CH₂O)₂SO₃Na .

- Applications : Surfactant in cosmetics and cleaning agents due to enhanced water compatibility from ethoxylation .

- Key difference: Aromatic and ethoxylated structure increases biodegradability concerns compared to purely aliphatic sulfates like 2-octanol derivatives .

Sodium 2-Butyloctyl Sulfate (C₁₂H₂₇NaO₅S)

- Structure : Branched C₁₂ alkyl sulfate.

- Molecular weight : 306.4 g/mol .

- Applications : Used in specialty detergents and emulsifiers.

- Key difference : Branching reduces critical micelle concentration (CMC), enhancing surface activity but limiting thermal stability .

Comparative Data Table

Research Findings and Functional Insights

- Surfactant Efficiency : Shorter-chain sulfates (e.g., C₈) exhibit higher water solubility but lower surface tension reduction compared to C₁₆ or C₁₈ analogs .

- Synthesis Challenges : Branched or ethoxylated sulfates require multistep synthesis, increasing production costs relative to straight-chain derivatives .

- Environmental Impact: Ethoxylated sulfates (e.g., octoxynol derivatives) face regulatory scrutiny due to persistence in aquatic systems, whereas aliphatic sulfates degrade more readily .

Q & A

Q. What are the common synthetic routes for preparing 2-octanol hydrogen sulfate sodium salt, and how are reaction efficiencies quantified?

- Methodological Answer : The synthesis typically involves sulfation of 2-octanol using sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide. Reaction efficiency is quantified via acid-base titration to measure residual sulfate ions or HPLC analysis (C8 reversed-phase columns with UV detection at 210–220 nm) to monitor product purity . Yield optimization may require controlling reaction stoichiometry and temperature (e.g., 40–60°C) to avoid hydrolysis of the sulfate ester.

Q. How can researchers characterize the purity and structure of 2-octanol hydrogen sulfate sodium salt?

- Methodological Answer :

- Purity : Acidimetric titration (after drying) or ion chromatography for sulfate content .

- Structural Confirmation : FT-IR (S=O stretching at 1240–1260 cm⁻¹ and C-O-S vibrations at 800–850 cm⁻¹) and ¹H/¹³C NMR (chemical shifts for the sulfate ester at δ 4.0–4.5 ppm for the hydroxyl-bearing carbon) .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion peaks (e.g., [M⁻] at m/z 257 for C8H17NaO4S) .

Q. What solubility properties of 2-octanol hydrogen sulfate sodium salt are critical for designing aqueous-phase reactions?

- Methodological Answer : The compound is hygroscopic and highly water-soluble due to its ionic sulfate group. Solubility in organic solvents (e.g., ethanol, acetone) is limited, making it suitable for phase-transfer catalysis. Researchers should pre-dry the compound to avoid hydrolysis in aqueous systems. Binary solubility data in water-organic mixtures (e.g., n-heptane/water) can be modeled using UNIFAC or Hansen parameters .

Q. Which purification techniques are effective for isolating 2-octanol hydrogen sulfate sodium salt from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures (3:1 v/v) at low temperatures (0–5°C) to minimize hydrolysis.

- Column Chromatography : Silica gel with a gradient of methanol in dichloromethane (0–10%) to separate unreacted 2-octanol .

- Membrane Filtration : Ultrafiltration (3–5 kDa cutoff) to remove high-molecular-weight byproducts .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize enantioselective synthesis of 2-octanol derivatives?

- Methodological Answer : RSM with a Central Composite Rotatable Design (CCRD) can model parameters like enzyme loading (Novozyme 435), acyl donor ratio (e.g., vinyl acetate), and agitation speed (200–600 rpm) to maximize enantiomeric excess (ee) and conversion. For (±)-2-octanol resolution, optimal conditions include a 4:1 vinyl acetate:alcohol molar ratio, 25°C, and 400 rpm agitation, achieving >90% ee for (R)-2-octanol .

Q. What mechanistic insights explain enzyme inhibition during lipase-catalyzed sulfation of 2-octanol?

- Methodological Answer : Kinetic studies (e.g., Lineweaver-Burk plots) reveal substrate inhibition by 2-octanol at concentrations >0.5 M due to non-productive binding in the enzyme’s active site. The ternary complex mechanism (enzyme-substrate-acyl donor) is disrupted, reducing reaction rates. Mitigation strategies include fed-batch addition of 2-octanol or using immobilized enzymes to enhance stability .

Q. How do solvent polarity and counterion effects influence sulfate ester stability in 2-octanol hydrogen sulfate sodium salt?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the sulfate ester by reducing nucleophilic attack, while protic solvents (e.g., methanol) accelerate hydrolysis. Sodium counterions enhance water solubility but may promote ion pairing with sulfate, reducing reactivity. Comparative studies with potassium or ammonium salts show altered thermal stability (TGA data) and solubility profiles .

Q. What analytical challenges arise in quantifying trace impurities in 2-octanol hydrogen sulfate sodium salt, and how are they resolved?

- Methodological Answer : Impurities like residual 2-octanol or sulfonic acid derivatives can interfere with UV detection. Derivatization with dansyl chloride or 9-anthryldiazomethane enhances sensitivity for LC-MS/MS analysis. Method validation requires spiked recovery experiments (80–120% recovery range) and LOQ determination (typically 0.1–1.0 µg/mL) .

Q. How can researchers reconcile contradictory data on the compound’s solubility in mixed solvent systems?

- Methodological Answer : Discrepancies often arise from variations in hydration states or measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardizing solvent pre-saturation (24 hr equilibration) and using Karl Fischer titration for water content correction improves reproducibility. Literature comparisons should account for temperature (±0.1°C control) and ionic strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.